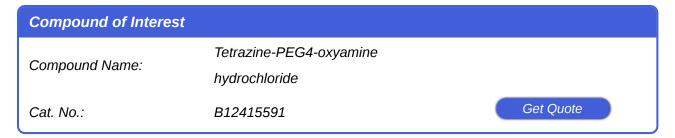


Application Notes and Protocols for Oxime Ligation with Tetrazine-PEG4-oxyamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the demand for efficient, specific, and biocompatible ligation chemistries is paramount. Tetrazine-PEG4-oxyamine is a heterobifunctional linker that offers a powerful two-step strategy for the precise assembly of complex biomolecular conjugates. This linker incorporates a hydrophilic 4-unit polyethylene glycol (PEG) spacer to enhance aqueous solubility and reduce steric hindrance.[1] One terminus features an oxyamine group for chemoselective oxime ligation with carbonyl-containing molecules (aldehydes or ketones), while the other terminus possesses a tetrazine moiety for extremely rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) reaction partner.[1]

This dual reactivity enables a modular approach to bioconjugation. First, a molecule of interest bearing an aldehyde or ketone can be functionalized with the tetrazine moiety via a stable oxime bond. Subsequently, this tetrazine-activated molecule can be rapidly and specifically "clicked" to a TCO-modified biomolecule, even in a complex biological milieu. This strategy is particularly advantageous for applications in drug delivery, such as the construction of antibody-drug conjugates (ADCs), and for pre-targeted imaging and therapy where separating the targeting and payload delivery steps can significantly improve the therapeutic window.[2][3]



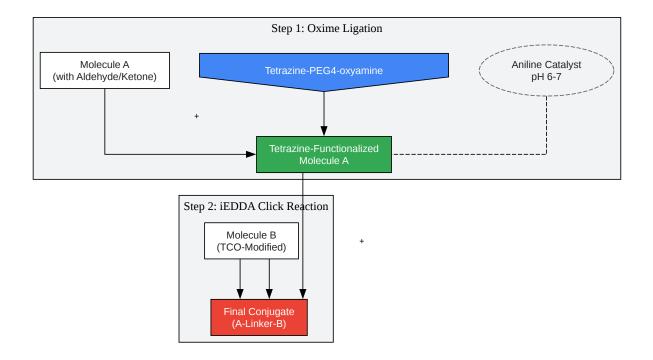
Principle of the Two-Step Ligation Strategy

The core of this methodology lies in two distinct and highly selective chemical reactions: oxime ligation and the iEDDA click reaction.

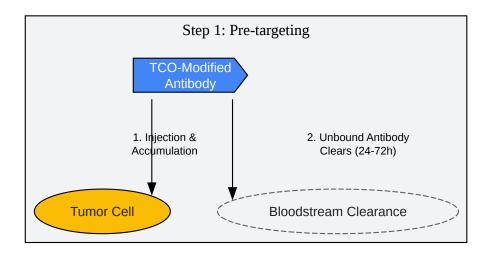
- Oxime Ligation: The oxyamine group of Tetrazine-PEG4-oxyamine reacts with an aldehyde or ketone on the first molecule of interest to form a stable oxime bond. This reaction can be catalyzed by nucleophilic catalysts such as aniline or its derivatives, particularly at neutral pH.[4][5]
- Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The tetrazine ring on the now-functionalized molecule reacts with a strained alkene, typically a trans-cyclooctene (TCO) group on a second biomolecule. This "click" reaction is exceptionally fast and bioorthogonal, proceeding rapidly at physiological conditions without the need for a catalyst and with no cross-reactivity with native biological functional groups.[6][7]

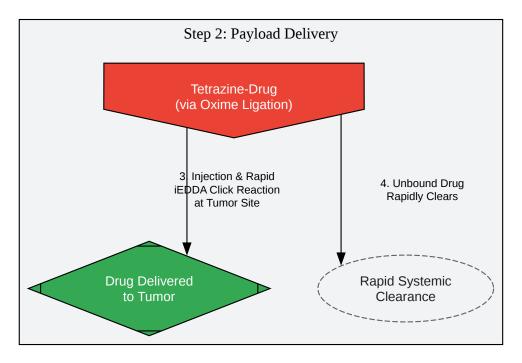
Below is a diagram illustrating the overall workflow.











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